3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride
Overview
Description
Synthesis Analysis
The synthesis of such compounds generally involves electrophilic aromatic substitution . A two-step mechanism has been proposed for these reactions. In the first, slow or rate-determining, step the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second, fast step, a proton is removed from this intermediate, yielding a substituted benzene ring .Molecular Structure Analysis
The molecular structure of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride is represented by the formula C8H8ClNO4S . The molecular weight of this compound is 249.67 .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be similar to those of other nitrobenzene sulfonyl chloride compounds. These reactions typically involve electrophilic aromatic substitution . The electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate .Physical And Chemical Properties Analysis
Nitro compounds are a very important class of nitrogen derivatives. The nitro group, like the carboxylate anion, is a hybrid of two equivalent resonance structures . The polar character of the nitro group results in lower volatility of nitro compounds than ketones of about the same molecular weight . Nitro groups of nitroalkanes can be identified by strong infrared bands at about 1550cm−1 and 1375cm−1 .Scientific Research Applications
Synthesis of Chemical Compounds
Synthesis of Sulfonamide Molecules : Research has shown the derivation of new compounds from nitroaniline and sulfonyl chloride. These compounds have been characterized through various studies including spectroscopic tools and computational analysis. This includes the synthesis of N-(2,5-dimethyl-4-nitrophenyl)-4-methylbenzenesulfonamide (NDMPMBS), demonstrating the molecule's structural and electronic properties (Murthy et al., 2018).
Production of Water-Soluble Reagents : Research has been conducted on converting halides into corresponding dimethyl sulfonium salts. These salts are found to selectively modify amino acids in aqueous solutions, providing insights into protein modifications (Horton & Tucker, 1970).
Chemical Properties and Reactions
Electrochemical Reduction Studies : Studies have been conducted on the electrochemical reduction of nitrobenzene, providing insights into the reactions and mechanisms involved in this process. This includes the investigation of intermediates and overall reduction process in compounds like p-nitrobenzenesulfonyl chloride (Ângelo et al., 2005).
Structural Analysis in Solvents : Research has looked into how certain compounds, including those related to nitrobenzene sulfonyl chloride, interact with solvents. This includes studies on the coordination of solvents to nickel(II) complexes in nitrobenzene, providing insights into solvent-complex interactions (Yokoyama et al., 1991).
Mechanism of Action
The mechanism of action for the reactions of 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride is likely to involve electrophilic aromatic substitution . In the first step, the electrophile forms a sigma-bond to the benzene ring, generating a positively charged intermediate . In the second step, a proton is removed from this intermediate, yielding a substituted benzene ring .
Safety and Hazards
The safety data sheet for benzenesulfonyl chloride, a related compound, indicates that it is harmful if swallowed and causes severe skin burns and eye damage . It is also harmful to aquatic life . It is recommended to wear protective gloves, protective clothing, eye protection, and face protection when handling this compound .
properties
IUPAC Name |
3,6-dimethyl-2-nitrobenzenesulfonyl chloride | |
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8ClNO4S/c1-5-3-4-6(2)8(15(9,13)14)7(5)10(11)12/h3-4H,1-2H3 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YLEWUFDGSHJHHL-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=C(C=C1)C)S(=O)(=O)Cl)[N+](=O)[O-] | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8ClNO4S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60491652 | |
Record name | 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
249.67 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
62564-54-9 | |
Record name | 3,6-Dimethyl-2-nitrobenzene-1-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60491652 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.